methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
Description
Methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a hydrazone-derived compound featuring a pyrazole-thiophene core substituted with a bromine atom and a methyl benzoate group. Its structure combines electron-withdrawing (bromo-thienyl) and electron-donating (benzoate ester) moieties, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C17H13BrN4O3S |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[[5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13BrN4O3S/c1-25-17(24)11-4-2-10(3-5-11)9-19-22-16(23)13-8-12(20-21-13)14-6-7-15(18)26-14/h2-9H,1H3,(H,20,21)(H,22,23)/b19-9+ |
InChI Key |
HNDQEHKSSDUNQQ-DJKKODMXSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the bromothiophene-pyrazole derivative with the esterified benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate has been investigated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds often exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics .
Anti-HIV Potential : The compound is also being studied for its potential as an anti-HIV agent. Its structural features, particularly the presence of the pyrazole ring and bromothiophene moiety, may contribute to its binding affinity with viral targets, inhibiting the replication of the virus.
Catalytic Applications : In addition to its biological activities, this compound serves as a catalyst in synthesizing aldose reductase inhibitors, which are important in managing diabetic complications. The unique structure allows it to facilitate reactions that might otherwise require harsher conditions.
Materials Science
Development of Novel Materials : The structural complexity of this compound makes it a candidate for developing new materials with specific electronic or optical properties. Its potential applications include organic photovoltaics and light-emitting diodes (LEDs), where such compounds can enhance performance through their unique electronic configurations.
Biological Studies
Mechanism of Action : Understanding the mechanism by which this compound interacts with biological systems is crucial for its application in drug development. Studies suggest that it may inhibit specific enzymes or modulate receptor signaling pathways, leading to therapeutic effects. The combination of bromothiophene and pyrazole groups is believed to enhance its specificity and efficacy against targeted biological molecules .
Case Studies
Study on Antimicrobial Activity : A study published in a peer-reviewed journal highlighted the effectiveness of pyrazole derivatives against Staphylococcus aureus. The results indicated that modifications in the molecular structure significantly enhanced antibacterial activity, suggesting a similar potential for this compound .
Research on Anti-HIV Properties : Another research effort focused on evaluating the anti-HIV activity of various pyrazole derivatives, including those similar to this compound. The findings showed promising inhibition of viral replication at low concentrations, paving the way for further exploration into this compound's therapeutic applications .
Mechanism of Action
The mechanism by which methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromothiophene and pyrazole moieties are key to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bromothienyl group distinguishes it from the methylphenyl analogue in , likely increasing its molecular polarity and UV absorption due to sulfur and bromine atoms .
- The thiazole derivative () exhibits a higher halogen content (Br, F) and sulfur atoms, which may improve biological activity but complicate synthesis .
Spectroscopic and Crystallographic Features
- NMR/IR Data: The target compound’s hydrazono (–N=N–) and carbonyl (C=O) groups would show characteristic IR peaks near 1650–1700 cm⁻¹, similar to the triazole-thione in . The bromothienyl group would cause distinct ¹H NMR splitting patterns compared to the methylphenyl analogue .
- Hydrogen Bonding: The hydrazono and benzoate ester groups enable N–H···O and C=O···H–N interactions, analogous to the hydrogen-bonded hexamers in . Such interactions may stabilize crystal packing, as observed in SHELXL-refined structures () .
Biological Activity
Methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a complex organic compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a pyrazole moiety substituted with a thienyl group and a benzoate group, which contributes to its biological properties. The synthesis of pyrazole derivatives typically involves the condensation of hydrazones with various carbonyl compounds, leading to compounds with significant biological activities .
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds similar to this compound exhibit inhibitory effects on key oncogenic pathways. For instance, they have shown effectiveness against BRAF(V600E) and EGFR mutations, which are common in various cancers .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Target Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | 15.2 | |
| Another Pyrazole Derivative | EGFR | 10.5 |
Anti-inflammatory and Analgesic Effects
In addition to antitumor activity, pyrazole derivatives are known for their anti-inflammatory and analgesic effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and mediators, providing relief in conditions such as arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It affects signaling pathways related to cell proliferation and survival.
- Antioxidant Properties : Some pyrazole derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Study 1: Antitumor Efficacy in Murine Models
A study evaluated the antitumor efficacy of this compound in murine models with induced tumors. The results showed a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Action
In another study focused on inflammatory models, the compound demonstrated a marked decrease in edema and pain responses in treated animals compared to untreated controls. This suggests its potential application in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
